(2-pyridyldithio)-PEG4-propargyl (2-pyridyldithio)-PEG4-propargyl (2-pyridyldithio)-PEG4-propargyl is a PEG Linker.
Brand Name: Vulcanchem
CAS No.: 2170240-99-8
VCID: VC0515982
InChI: InChI=1S/C16H23NO4S2/c1-2-7-18-8-9-19-10-11-20-12-13-21-14-15-22-23-16-5-3-4-6-17-16/h1,3-6H,7-15H2
SMILES: C#CCOCCOCCOCCOCCSSC1=CC=CC=N1
Molecular Formula: C16H23NO4S2
Molecular Weight: 357.48

(2-pyridyldithio)-PEG4-propargyl

CAS No.: 2170240-99-8

Cat. No.: VC0515982

Molecular Formula: C16H23NO4S2

Molecular Weight: 357.48

Purity: >95% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

(2-pyridyldithio)-PEG4-propargyl - 2170240-99-8

Specification

CAS No. 2170240-99-8
Molecular Formula C16H23NO4S2
Molecular Weight 357.48
IUPAC Name 2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyldisulfanyl]pyridine
Standard InChI InChI=1S/C16H23NO4S2/c1-2-7-18-8-9-19-10-11-20-12-13-21-14-15-22-23-16-5-3-4-6-17-16/h1,3-6H,7-15H2
Standard InChI Key QSFZYWOQKSZANQ-UHFFFAOYSA-N
SMILES C#CCOCCOCCOCCOCCSSC1=CC=CC=N1
Appearance Solid powder

Introduction

Chemical Structure and Properties

Molecular Identification

(2-Pyridyldithio)-PEG4-propargyl can be identified by the following chemical parameters:

ParameterValue
CAS Number2170240-99-8
Molecular FormulaC₁₆H₂₃NO₄S₂
Molecular Weight357.49 g/mol
Functional GroupsPyridyldithio and Propargyl
Purity (Typical)>98%

The compound consists of a four-unit polyethylene glycol (PEG) backbone that serves as a flexible spacer between its two reactive terminal groups . The molecular structure provides both flexibility and solubility, which are critical properties for its applications in biological systems .

Physical and Chemical Characteristics

(2-Pyridyldithio)-PEG4-propargyl exhibits distinct physical and chemical characteristics that make it suitable for chemical synthesis and biological applications:

  • Solubility: The PEG component enhances water solubility, which is advantageous for reactions in aqueous media

  • Stability: Requires storage at -20°C, often under nitrogen, to maintain chemical integrity

  • Reactivity: Features two orthogonal reactive groups that can participate in different types of coupling reactions

The compound's design allows for selective reactivity under controlled conditions, minimizing undesired side reactions during complex synthesis procedures .

Functional Mechanisms

Pyridyldithio Group Reactivity

The pyridyl disulfide (pyridyldithio) moiety of the compound is designed to react specifically with thiol-containing molecules through a disulfide exchange mechanism . This reaction proceeds as follows:

  • The pyridyl disulfide group encounters a free thiol (R-SH), typically from cysteine residues in proteins

  • Nucleophilic attack by the thiol on the disulfide bond occurs

  • The reaction results in the formation of a new disulfide bond and the release of pyridine-2-thione

  • This exchange creates a reversible linkage that can be cleaved in reducing environments

This selective reactivity makes the pyridyldithio group particularly valuable for protein conjugation strategies where controlled release may be desirable .

Propargyl Group Functionality

The propargyl terminal group (containing an alkyne functionality) enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as click chemistry . This reaction:

  • Allows for conjugation with azide-bearing compounds or biomolecules

  • Creates a stable 1,2,3-triazole linkage

  • Proceeds with high selectivity and efficiency

  • Can be performed under mild conditions compatible with biological systems

The click chemistry capability of the propargyl group provides a powerful tool for constructing complex molecular architectures with precise control .

Applications in PROTAC Development

Role in Proteolysis-Targeting Chimeras

The primary application of (2-pyridyldithio)-PEG4-propargyl is in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) . PROTACs are bifunctional molecules that:

  • Contain two ligands connected by a linker

  • One ligand binds to an E3 ubiquitin ligase

  • The other ligand targets a specific protein of interest

  • Facilitate the ubiquitination and subsequent degradation of the target protein

As a linker in PROTAC development, (2-pyridyldithio)-PEG4-propargyl provides several advantages:

FeatureBenefit in PROTAC Development
PEG SpacerProvides appropriate spacing between ligands for optimal ternary complex formation
HydrophilicityImproves solubility and pharmacokinetic properties
Flexible ChainAllows conformational adaptation for efficient protein-protein interactions
Orthogonal ReactivityEnables selective conjugation to various ligand types

The compound has played a significant role in advancing PROTAC technology, which represents a promising approach for targeting previously "undruggable" proteins .

Applications in Bioconjugation

Beyond PROTAC development, (2-pyridyldithio)-PEG4-propargyl serves as a valuable tool in broader bioconjugation applications. The compound facilitates:

  • Attachment of tracking molecules to biological entities

  • Development of antibody-drug conjugates (ADCs)

  • Creation of targeted drug delivery systems

  • Synthesis of diagnostic probes

The versatility of this linker has made it a preferred choice for researchers working at the interface of chemistry and biology, particularly in developing next-generation therapeutics .

Storage ParameterRecommendation
Temperature-20°C (preferred) or 4°C
AtmosphereUnder nitrogen when possible
Solution Stability-80°C: 6 months; -20°C: 1 month (stored under nitrogen)
Shipping ConditionCool pack or blue ice for preservation

To increase solubility during preparation, heating the compound to 37°C followed by ultrasonic bath treatment may be beneficial .

Solution Preparation

For research applications, precise solution preparation is crucial. The following table provides guidance for preparing stock solutions of (2-pyridyldithio)-PEG4-propargyl:

Desired ConcentrationAmount of Compound
1 mg
1 mM2.7973 mL
5 mM0.5595 mL
10 mM0.2797 mL

Researchers should select appropriate solvents based on the specific application and downstream compatibility requirements. Once prepared, solutions should be stored in separate packages to avoid degradation from repeated freeze-thaw cycles .

Comparison with Other PEG Linkers

Structural Variants

(2-Pyridyldithio)-PEG4-propargyl belongs to a family of PEG-based linkers that vary in length, terminal functional groups, and chemical properties. Comparison with related compounds provides context for its specific applications:

Linker TypeKey FeaturesPrimary Applications
(2-Pyridyldithio)-PEG4-propargylPyridyldithio and propargyl ends; 4 PEG unitsPROTAC synthesis; click chemistry applications
(2-Pyridyldithio)-PEG1-hydrazineShorter PEG chain; hydrazine terminal groupCleavable ADC linker for antibody-drug conjugates
PEG4-SPDPNHS ester and pyridyldithiol groupsProtein crosslinking; amine-to-sulfhydryl conjugation
Propargyl-PEG5-amineLonger PEG chain; amine terminal groupNon-cleavable ADC linker

The specific length of the PEG chain in (2-pyridyldithio)-PEG4-propargyl provides an optimal balance between flexibility and spatial constraint for many applications, particularly in PROTAC development .

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